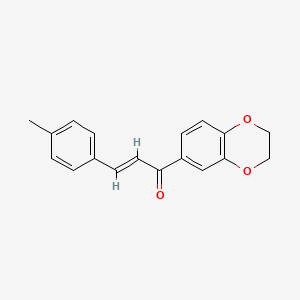![molecular formula C17H15BrFN3O2 B11547393 (3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547393.png)
(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide is a synthetic organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide typically involves the reaction of 4-bromobenzoyl chloride with 4-fluorophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with butanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with similar functional groups but different substituents.
Acetylacetone: Another compound with keto-enol tautomerism.
Diketene: Used in similar synthetic applications.
Uniqueness
(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
properties
Molecular Formula |
C17H15BrFN3O2 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-4-fluorobenzamide |
InChI |
InChI=1S/C17H15BrFN3O2/c1-11(10-16(23)20-15-8-4-13(18)5-9-15)21-22-17(24)12-2-6-14(19)7-3-12/h2-9H,10H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
InChI Key |
ZHTUFSPSRRZARC-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)F)/CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547330.png)
![(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547335.png)
![3-(5-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11547348.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547356.png)
![2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11547361.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547367.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11547374.png)
![(2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547376.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11547378.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11547380.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11547381.png)